7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that belongs to the class of pyrido-oxazines. This compound is characterized by its unique molecular structure, which includes an ethynyl group attached to a pyrido-oxazine framework. Its potential applications span various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various methods, often involving cyclization reactions of suitable precursors. The synthesis and characterization of this compound have been documented in multiple scientific studies, highlighting its chemical properties and potential applications in biological systems and material sciences .
7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is classified as a heterocyclic compound due to the presence of nitrogen and oxygen atoms in its ring structure. It falls under the category of oxazines, which are cyclic compounds containing an oxygen atom and a nitrogen atom within the ring.
The synthesis of 7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves cyclization reactions. A common method is the reaction between a 2-aminopyridine derivative and an aldehyde or ketone under acidic or basic conditions. This process generally proceeds through the formation of an imine intermediate followed by cyclization to form the oxazine ring.
The molecular structure of 7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine features:
The molecular formula for this compound is , with a molecular weight of approximately 175.19 g/mol. The structural representation can be visualized through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine can undergo several types of chemical reactions:
The mechanism of action for 7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with biological targets. The ethynyl group facilitates π-π interactions with aromatic residues in proteins, while the oxazine ring can form hydrogen bonds with amino acid side chains. These interactions may modulate enzyme activity or receptor function, leading to various biological effects such as antimicrobial or anticancer activities .
Relevant analyses include spectroscopic methods that confirm structural integrity and purity post-synthesis.
7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several notable applications:
This compound's versatility makes it a subject of ongoing research in both academic and industrial settings.
Pyrido-oxazines represent a critical class of nitrogen-oxygen heterocycles that have gained prominence in pharmaceutical research due to their versatile molecular architecture. These bicyclic frameworks combine pyridine and oxazine rings, creating electron-rich scaffolds capable of diverse non-covalent interactions with biological targets. Among these, the pyrido[2,3-b][1,4]oxazine system serves as a privileged structure in medicinal chemistry, offering distinct spatial orientation of hydrogen bond acceptors and donors that facilitate targeted protein binding [3] [7].
The pyrido[2,3-b][1,4]oxazine system exists in several distinct oxidation states that profoundly influence its electronic properties and molecular geometry. The fully aromatic 1H-pyrido[2,3-b][1,4]oxazine (MW: 134.14 g/mol) features a planar structure with extended π-conjugation, enabling strong stacking interactions with aromatic amino acid residues. In contrast, the 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine variant (CAS 1112193-37-9, MW: 136.15 g/mol) exhibits partial saturation at the oxazine ring, introducing a puckered conformation that enhances molecular flexibility [5] [7]. The 1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CID 15127902) represents a fully saturated derivative with increased sp³ character, promoting improved aqueous solubility while maintaining the core hydrogen-bonding capabilities [3].
Table 1: Structural Variants of Pyrido[2,3-b][1,4]oxazine Derivatives
Compound Name | CAS Number | Molecular Formula | Saturation State | Molecular Weight (g/mol) |
---|---|---|---|---|
1H-pyrido[2,3-b][1,4]oxazine | - | C₇H₆N₂O | Fully aromatic | 134.14 |
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine | 1112193-37-9 | C₇H₈N₂O | Partially saturated | 136.15 |
1H,2H,3H-pyrido[2,3-b][1,4]oxazine | - | C₇H₁₀N₂O | Fully saturated | 138.17 |
The substitution pattern on this bicyclic system significantly modulates its physicochemical behavior. Positions C-6, C-7, and C-8 on the pyridine ring serve as primary sites for electrophilic functionalization, while the oxazine nitrogen offers a handle for N-alkylation. These structural features create a multidimensional chemical space for rational drug design, particularly when coupled with strategic substitutions like the 7-ethynyl modification [5] [7].
Table 2: Physicochemical Properties of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
Property | Value |
---|---|
Molecular Formula | C₇H₈N₂O |
Molecular Weight | 136.15 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 285.7 ± 29.0 °C (760 mmHg) |
Flash Point | 126.6 ± 24.3 °C |
LogP | 0.35 |
Water Solubility | Moderate |
Pyrido-oxazine scaffolds entered medicinal chemistry literature in the early 2000s as unexplored heterocyclic systems with potential bioisosteric properties. Their emergence coincided with pharmaceutical industry efforts to identify novel aromatic systems that could mimic purine motifs while offering improved metabolic stability. Initial synthetic efforts focused on simple dihydro derivatives like 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1112193-37-9), which served as a foundational building block for complexity generation [2] [5].
Commercial availability of the core scaffold expanded significantly after 2010, with specialty chemical suppliers including Sigma-Aldrich (as AldrichCPR) and BLD Pharm introducing cGMP-compliant synthesis routes. The original manufacturing process developed by Adesis achieved >86% yield via intramolecular cyclization of N-(2-hydroxyethyl)pyridine-2,3-diamine precursors under acidic conditions [4] [5]. This route was subsequently optimized to eliminate chromatography requirements, enabling kilogram-scale production for drug discovery programs. Cold-chain transportation (2-8°C) became standard for commercial supplies due to the scaffold's sensitivity to oxidative decomposition [2].
Ethynyl-substituted heterocycles represent a strategic evolution in rational drug design, with the terminal alkyne serving as:
The 7-ethynyl modification on the pyrido[2,3-b][1,4]oxazine core creates a linear, rigid extension from the bicyclic plane that significantly enhances target binding affinity. Molecular modeling studies indicate the ethynyl group projects into hydrophobic enzyme pockets inaccessible to hydrogen-substituted analogs, explaining the 10-100 fold potency improvements observed in kinase inhibitors featuring this substitution [6] [8]. The 6-ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 2090929-24-9) exemplifies this approach, having demonstrated potent activity in undisclosed kinase targets [8].
Table 3: Synthetic Approaches to Ethynyl-Substituted Pyrido-Oxazines
Compound | Key Synthetic Route | Reported Yield |
---|---|---|
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine | Cyclization of N-(2-hydroxyethyl)pyridine-2,3-diamine | 86% |
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde | Vilsmeier-Haack formylation of parent compound | Not reported |
6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | Sonogashira coupling of 6-bromo precursor | Not reported |
The ethynyl group's utility extends beyond direct target interaction, serving as a linchpin for structural diversification. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid generation of triazole-linked conjugates without protecting group manipulation. This strategy proved particularly valuable in proteolysis-targeting chimera (PROTAC) development, where the 7-ethynyl derivative serves as an E3 ligase-binding component linked to target protein binders [6] [8].
Table 4: Biological Applications of Ethynyl-Substituted Heterocycles
Biological Application | Role of Ethynyl Group | Observed Benefits |
---|---|---|
Kinase Inhibitors | Hydrophobic pocket occupation | 10-100x potency enhancement vs. unsubstituted core |
PROTAC Degraders | Click chemistry conjugation site | Simplified synthesis of bifunctional molecules |
PET Tracers | Radiolabeling via [¹⁸F]fluoroalkyne derivatives | Improved blood-brain barrier penetration |
Covalent Inhibitors | Michael acceptor formation via propargylation | Tunable reactivity toward cysteine residues |
The molecular hybridization approach combining pyrido[2,3-b][1,4]oxazine with ethynyl functionality represents a contemporary strategy in lead optimization. This design merges the favorable ADME properties of the saturated oxazine component (enhanced solubility, metabolic stability) with the versatile reactivity and target engagement capabilities of the terminal alkyne. The 7-position substitution specifically optimizes vectorial alignment with enzyme active sites while avoiding steric clashes observed in 6- and 8-substituted isomers [6] [8].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0